

Spectroscopic Profile of 2-Methyl-1-penten-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-penten-3-OL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated alcohol, **2-Methyl-1-penten-3-ol** (CAS No: 2088-07-5). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented with detailed experimental protocols and a visual representation of the general analytical workflow. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Methyl-1-penten-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available	

Note: Specific chemical shift and coupling constant data for ^1H and ^{13}C NMR were not publicly available in the searched databases at the time of this report. The information is typically accessible through specialized databases such as the Spectral Database for Organic Compounds (SDBS) or commercial libraries.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3080	Medium	=C-H stretch (alkene)
~2960, ~2870	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch (alkene)
~1460	Medium	C-H bend (alkane)
~1050	Strong	C-O stretch (alcohol)
~900	Strong	=CH $_2$ bend (alkene, out-of-plane)

Note: This table represents typical absorption regions for the functional groups present in **2-Methyl-1-penten-3-ol**. The exact peak positions and intensities can be found on the full spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
100	Low	[M] ⁺ (Molecular Ion)
85	Moderate	[M - CH ₃] ⁺
71	High	[M - C ₂ H ₅] ⁺
57	High	[C ₄ H ₉] ⁺
43	Very High (Base Peak)	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
41	High	[C ₃ H ₅] ⁺

Note: The fragmentation pattern is consistent with that of an unsaturated alcohol. The base peak at m/z 43 is likely due to the stable allyl cation or a propyl fragment. The molecular ion peak at m/z 100 may be of low intensity.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for protons.

- **Sample Preparation:** A sample of **2-Methyl-1-penten-3-ol** (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve high homogeneity, resulting in sharp spectral lines.
- **Data Acquisition:** For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines

for each unique carbon atom. Key acquisition parameters include the pulse width, acquisition time, relaxation delay, and the number of scans.

- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are recorded on an FT-IR spectrometer.

- Sample Preparation: For a neat liquid sample like **2-Methyl-1-penten-3-ol**, the spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.^[1] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly on the ATR crystal. For solution-state measurements, the compound is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂) at a concentration of approximately 10%.
- Background Spectrum: A background spectrum of the empty sample holder (for neat samples) or the pure solvent is recorded first.
- Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectra are typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- Sample Introduction: A dilute solution of **2-Methyl-1-penten-3-ol** in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.

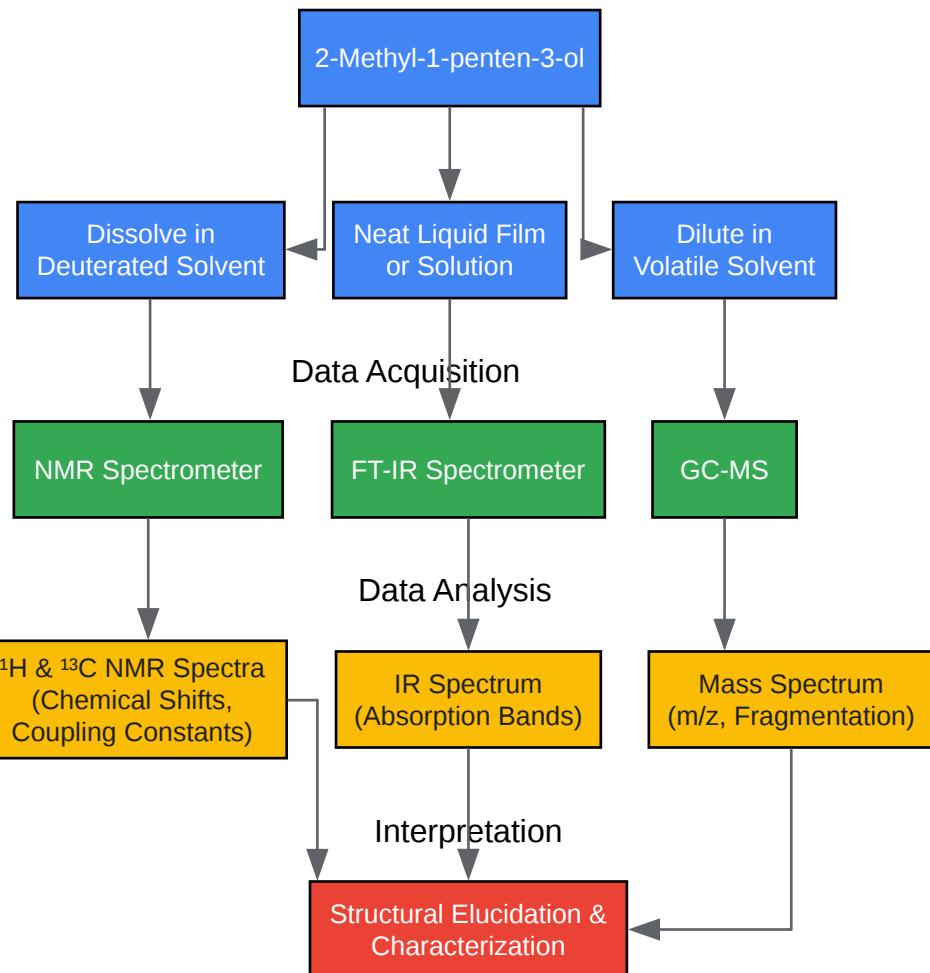
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **2-Methyl-1-penten-3-ol**.

General Spectroscopic Analysis Workflow

Sample Preparation

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Caption: A flowchart of the spectroscopic analysis process.

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References

- 1. 2-Methyl-1-penten-3-ol | C6H12O | CID 16399 - PubChem [pubchem.ncbi.nlm.nih.gov]
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